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Compound of Interest

Compound Name: 4-(Furan-3-yl)benzoic acid

Cat. No.: B1437177 Get Quote

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents

often hinges on the use of versatile molecular scaffolds. 4-(Furan-3-yl)benzoic acid is one

such scaffold, a biaryl compound that marries the functionalities of two key pharmacophoric

units: the furan ring and benzoic acid. The furan moiety, a five-membered aromatic heterocycle

containing an oxygen atom, is a constituent of numerous natural products and synthetic drugs,

prized for the diverse biological activities its derivatives exhibit, including antimicrobial, anti-

inflammatory, and anticancer properties.[1] Concurrently, the benzoic acid group provides a

crucial carboxylic acid handle, which can serve as a key interaction point with biological targets

or be readily modified to generate esters, amides, and other functional derivatives.[2]

This guide offers a senior application scientist's perspective on 4-(Furan-3-yl)benzoic acid,

providing not just a review of its properties but an in-depth look at its synthesis with an

emphasis on the causality behind experimental choices. We will explore its applications as a

pivotal building block for researchers and professionals in drug development, supported by

detailed protocols and mechanistic insights.

Physicochemical and Structural Properties
The unique arrangement of the furan and benzoic acid moieties in 4-(Furan-3-yl)benzoic acid
dictates its chemical behavior and potential as a synthetic intermediate. The furan ring acts as

an electron-rich aromatic system, while the benzoic acid portion is electron-withdrawing. This

electronic interplay influences the reactivity of both rings and the overall molecule.

Table 1: Physicochemical Properties of 4-(Furan-3-yl)benzoic acid
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Property Value Source

IUPAC Name 4-(Furan-3-yl)benzoic acid -

CAS Number 890715-18-1 [3]

Molecular Formula C₁₁H₈O₃ [4]

Molecular Weight 188.18 g/mol [3][4]

Purity Typically ≥98% [3]

InChI Key
AEVDLVIYBANTFB-

UHFFFAOYSA-N
[3]

Core Synthesis Strategy: Suzuki-Miyaura Cross-
Coupling
The construction of the C-C bond between the furan and benzene rings is most efficiently

achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-

winning methodology is a cornerstone of modern organic synthesis due to its remarkable

functional group tolerance, mild reaction conditions, and high yields.[5][6] The reaction typically

couples an organoboron reagent (like a boronic acid) with an organohalide.

Causality in Experimental Design
The choice of reactants for the Suzuki coupling is strategic. The most common pathway

involves coupling 4-carboxyphenylboronic acid with 3-bromofuran.

Why Palladium Catalysis? Palladium complexes, particularly Pd(0) species, are uniquely

capable of undergoing a catalytic cycle involving oxidative addition into the carbon-halogen

bond (C-Br), transmetalation with the boronic acid, and reductive elimination to form the

desired C-C bond, regenerating the Pd(0) catalyst.[7]

The Role of the Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid

by forming a more nucleophilic borate species (-B(OH)₃⁻), which facilitates the

transmetalation step with the palladium complex.[6]
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Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is

often used. The organic solvent solubilizes the organohalide and catalyst, while water

dissolves the inorganic base and the boronic acid salt, creating an efficient biphasic system

where the reaction can proceed.[8]

Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the Suzuki-Miyaura synthesis for 4-(Furan-3-
yl)benzoic acid.
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Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol
This protocol is a self-validating system based on established Suzuki-Miyaura coupling

procedures.[8][9]

Reaction Setup:

To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.1 eq), potassium

carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This

is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

Addition of Reagents:

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Add 3-bromofuran (1.0 eq) to the mixture via syringe.

Reaction Execution:

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material (3-bromofuran) is consumed (typically 4-16 hours).

Workup and Isolation:

Cool the reaction mixture to room temperature.

Add water and acidify the mixture with 1M HCl until the pH is ~2-3. This protonates the

carboxylate, making the product soluble in organic solvents.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purification:

The crude solid can be purified by flash column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-
(Furan-3-yl)benzoic acid.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-(Furan-3-yl)benzoic acid lies in its role as a versatile starting material for

creating libraries of more complex molecules with therapeutic potential.[10] The furan ring is a

known bioisostere for phenyl and thiophene rings, allowing chemists to fine-tune steric and

electronic properties while maintaining key binding interactions.

Derivatives of furan-containing compounds have demonstrated a wide spectrum of

pharmacological activities.[1] Research has shown that compounds with similar structures can

possess antimicrobial, antioxidant, and anti-inflammatory effects.[10]

As a Scaffold for Kinase Inhibitors
Many modern cancer therapies target protein kinases, enzymes that regulate cellular signaling

pathways critical for cell growth and proliferation. The 4-(Furan-3-yl)benzoic acid structure is

an excellent starting point for designing kinase inhibitors. The benzoic acid moiety can form

critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the

furan ring and its modifiable positions can be used to extend into other regions of the active site

to enhance potency and selectivity.

The diagram below illustrates a hypothetical mechanism where a derivative of 4-(Furan-3-
yl)benzoic acid acts as an ATP-competitive kinase inhibitor, blocking a downstream signaling

cascade.
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Caption: Inhibition of a generic kinase pathway by a drug scaffold.

Conclusion
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4-(Furan-3-yl)benzoic acid is more than just a chemical compound; it is a strategic tool for

medicinal chemists. Its synthesis is robust and well-understood, primarily relying on the

powerful Suzuki-Miyaura cross-coupling reaction. Its structure provides an ideal platform for

developing novel therapeutics, particularly in areas like oncology and infectious diseases. By

understanding the fundamental chemistry and synthetic rationale behind this scaffold,

researchers in drug development are well-equipped to leverage its potential in the creation of

next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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